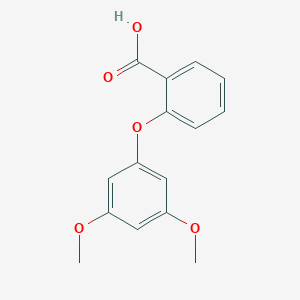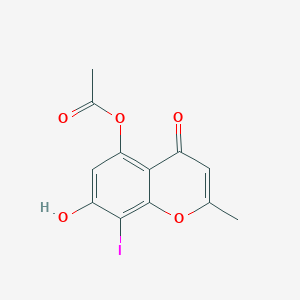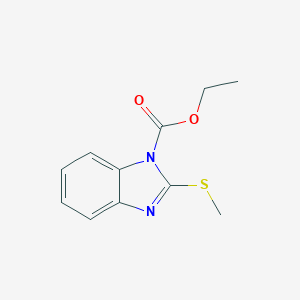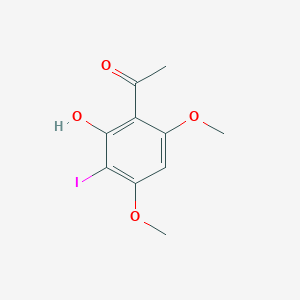
3,4-Ditert-butylcyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Ditert-butylcyclobut-3-ene-1,2-dione (DBCB) is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DBCB is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound has antioxidant properties and can scavenge free radicals. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
Future research on 3,4-Ditert-butylcyclobut-3-ene-1,2-dione could focus on its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of this compound as an anticancer agent and its potential as an antioxidant. In material science, future research could focus on the synthesis of new polymers using this compound as a monomer.
Synthesemethoden
3,4-Ditert-butylcyclobut-3-ene-1,2-dione can be synthesized by the oxidation of 3,4-Ditert-butylcyclobutene using various oxidizing agents such as KMnO4, H2O2, and NaIO4. The synthesis of this compound using KMnO4 as an oxidizing agent has been reported to be the most efficient method.
Wissenschaftliche Forschungsanwendungen
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds such as β-lactams, pyrrolidines, and quinolines. In material science, this compound has been used as a monomer for the synthesis of various polymers such as polycarbonates and polyesters. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3,4-ditert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h1-6H3 |
InChI-Schlüssel |
NJXACQUMLRHVDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)


![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)


![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

